molecular formula C19H14N4O6 B6484722 2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide CAS No. 884215-00-3

2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide

Cat. No. B6484722
CAS RN: 884215-00-3
M. Wt: 394.3 g/mol
InChI Key: LDOFNDAXFFIZEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The indole and pyrano[3,2-b]pyran rings could potentially be formed through cyclization reactions, while the amide and cyano groups could be introduced through functional group interconversion reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole and pyrano[3,2-b]pyran rings are likely to contribute to the rigidity of the molecule, while the amide and cyano groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide and cyano groups are likely to be reactive towards nucleophiles, while the indole ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (amide, cyano) suggests that it might have good solubility in polar solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread use in organic synthesis. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound’s cyano and hydroxymethyl groups make it an interesting candidate for SM coupling. Specifically, it can serve as an organoboron reagent in this reaction, leading to the formation of complex molecules with diverse applications .

Pyrano[3,2-b]pyran Derivatives

The compound’s unique spiro[indole-3,4’-pyrano[3,2-b]pyran] scaffold suggests potential applications in the synthesis of pyrano[3,2-b]pyran derivatives. These derivatives exhibit interesting biological activities and have been explored as potential drug candidates. Researchers have developed environmentally benign methods to synthesize these derivatives, and the compound could serve as a building block in such processes .

Indole Core in Medicinal Molecules

Indole moieties are prevalent in various drugs and natural products. The incorporation of an indole core imparts diverse biological properties, including anti-cancer, anti-inflammatory, anti-viral, and anti-diabetic activities. Given its indole framework, our compound may contribute to the development of novel pharmaceutical agents .

Anti-Tyrosinase Activity

The compound’s structure suggests potential anti-tyrosinase activity. Tyrosinase is an enzyme involved in melanin production, and inhibitors of this enzyme find applications in skin-lightening agents and cosmetics. Further studies could explore its effectiveness as a tyrosinase inhibitor .

Photochemotherapeutic Properties

Compounds containing the indole nucleus often exhibit photochemotherapeutic properties. These properties make them interesting candidates for photodynamic therapy, where light activation leads to localized cell damage. Investigating the photochemical behavior of our compound could reveal its potential in this field .

properties

IUPAC Name

2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6/c20-6-11-17(22)29-15-13(25)5-9(8-24)28-16(15)19(11)10-3-1-2-4-12(10)23(18(19)27)7-14(21)26/h1-5,24H,7-8,22H2,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOFNDAXFFIZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2'-amino-3'-cyano-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-1-yl]acetamide

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